molecular formula C7H3Cl2N3OS B050651 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol CAS No. 119221-62-4

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B050651
CAS No.: 119221-62-4
M. Wt: 248.09 g/mol
InChI Key: DGCWSYQIRJNUBJ-UHFFFAOYSA-N
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Description

5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,6-dichloropyridine with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 2,6-dichloropyridine with thiosemicarbazide under acidic conditions . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Mechanism of Action

The mechanism of action of 5-(2,6-Dichloro-4-pyridyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2,6-dichloropyridin-4-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3OS/c8-4-1-3(2-5(9)10-4)6-11-12-7(14)13-6/h1-2H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCWSYQIRJNUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371121
Record name 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119221-62-4
Record name 5-(2,6-Dichloropyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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